Diphenylphosphinylacetic acid
Overview
Description
Diphenylphosphinylacetic acid is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of a diphenylphosphinyl group attached to an acetic acid moiety. This compound serves as a versatile ligand in coordination chemistry and is involved in various chemical reactions due to its phosphorus atom that can act as a soft Lewis base .
Synthesis Analysis
The synthesis of derivatives of diphenylphosphinylacetic acid can be achieved through different synthetic routes. For instance, the preparation of (diphenylphosphinyl)-methylphenylphosphinic acids is accomplished by hydrolysis of the Michaelis-Arbuzov reaction products of chloromethyl-phosphine oxides and diethyl phenylphosphonite . Another example is the synthesis of alpha-aminophosphonic acid derivatives, where a key step involves the diastereoselective hydrophosphonylation of N-diphenylphosphinyl imines .
Molecular Structure Analysis
The molecular structure of diphenylphosphinylacetic acid and its derivatives is crucial for understanding their reactivity and interaction with metals. For example, the crystal structure of [AuCl(Ph2PCH2CO2H)] reveals a linear Cl-Au-P arrangement with hydrogen-bonded dimers in the lattice array, which is significant for the compound's reactivity . Similarly, the structure of trans-[PdCl2(Ph2PCH2CO2H)2] shows hydrogen bonding between carboxylic acid groups to form chains, which is important for the compound's coordination properties .
Chemical Reactions Analysis
Diphenylphosphinylacetic acid and its derivatives participate in a variety of chemical reactions. For instance, diphenylphosphanylacetylene undergoes a series of frustrated Lewis pair (FLP) addition reactions with tris(pentafluorophenyl)borane to form products with unique structures . Additionally, 1-(diphenylphosphoryl)alka-1,2-dienes react with Brønsted (super)acids to yield 1-phenyl-1,4-dihydrophosphinoline 1-oxides, showcasing the compound's reactivity under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylphosphinylacetic acid derivatives are influenced by their molecular structure. The metal chelates formed with zinc and chromium using diphenylphosphinylacetic acid derivatives as ligands are more thermally stable than their acetylacetonate counterparts, and their infrared and 'H NMR spectra provide insight into their bonding and electronic properties . The reactivity of a diphosphine with persistent phosphinyl radical character in solution has been studied, revealing its reactivity with elements such as O2, S8, Se, Te, and P4, which is indicative of its chemical versatility .
Scientific Research Applications
Synthesis and Characterisation in Inorganic Chemistry : Diphenylphosphinylacetic acid has been utilized in the synthesis and characterization of new molybdenum-oxo complexes. This includes its reaction with "MoO2Cl2" to form complexes analyzed via NMR and X-ray crystallography, demonstrating its potential in inorganic chemistry research (Buchweitz et al., 2010).
Functionalization of Polymers : The compound has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], indicating its applicability in polymer chemistry. These polymers are being considered for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Application in Lanthanide Recovery : Research has explored its use in recovering lanthanides from nitric acid solutions using a polymeric sorbent impregnated with diphenylphosphinylacetic acid. This demonstrates its utility in the field of materials science and recycling (Turanov et al., 2004).
Innovative Reagent in Organic Synthesis : It has been utilized in the Mitsunobu Reaction as a bifunctional reagent, serving as both a reductant and a pronucleophile. This highlights its role in facilitating organic synthesis processes (Muramoto et al., 2013).
In Electrosynthesis and Energy Storage : The compound has been investigated in the electrosynthesis of organic electrodes for rechargeable lithium batteries, showcasing its potential in energy storage applications (Wang et al., 2021).
Catalysis and Coordination Chemistry : Diphenylphosphinylacetic acid has been applied in the synthesis of heteromultimetallic dimolybdenum(ii) complexes, indicating its significance in catalysis and coordination chemistry (Knöfel et al., 2020).
Safety And Hazards
According to the safety data sheet, Diphenylphosphinylacetic acid is classified as Acute toxicity, Oral (Category 4), Eye irritation (Category 2A), and Long-term (chronic) aquatic hazard (Category 3) . It is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-diphenylphosphorylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNHSJIKJRPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171383 | |
Record name | Diphenylphosphinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphinylacetic acid | |
CAS RN |
1831-63-6 | |
Record name | Diphenylphosphinylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001831636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1831-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylphosphinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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